1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene
Brand Name: Vulcanchem
CAS No.: 919170-65-3
VCID: VC16919621
InChI: InChI=1S/C10H13Cl3O/c1-8-3-5-9(2,6-4-8)14-7(8)10(11,12)13/h3,5,7H,4,6H2,1-2H3
SMILES:
Molecular Formula: C10H13Cl3O
Molecular Weight: 255.6 g/mol

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene

CAS No.: 919170-65-3

Cat. No.: VC16919621

Molecular Formula: C10H13Cl3O

Molecular Weight: 255.6 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene - 919170-65-3

Specification

CAS No. 919170-65-3
Molecular Formula C10H13Cl3O
Molecular Weight 255.6 g/mol
IUPAC Name 1,4-dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene
Standard InChI InChI=1S/C10H13Cl3O/c1-8-3-5-9(2,6-4-8)14-7(8)10(11,12)13/h3,5,7H,4,6H2,1-2H3
Standard InChI Key OTNHMLKZKUMJHD-UHFFFAOYSA-N
Canonical SMILES CC12CCC(C=C1)(OC2C(Cl)(Cl)Cl)C

Introduction

Nomenclature and Structural Identification

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene is systematically named according to IUPAC guidelines, emphasizing its bicyclic framework and substituents. The "2-oxabicyclo[2.2.2]oct-5-ene" core denotes an oxygen-containing bridged bicyclic system with three two-carbon bridges. The substituents include methyl groups at positions 1 and 4 and a trichloromethyl group at position 3 . Its CAS registry number, 919170-65-3, serves as a unique identifier for regulatory and database purposes .

The compound’s International Union of Pure and Applied Chemistry (IUPAC) names in German and French further clarify its structure:

  • German: 1,4-Dimethyl-3-(trichlormethyl)-2-oxabicyclo[2.2.2]oct-5-en

  • French: 1,4-Diméthyl-3-(trichlorométhyl)-2-oxabicyclo[2.2.2]oct-5-ène .

Molecular Properties and Stereochemical Considerations

The molecular formula C₁₀H₁₃Cl₃O corresponds to an average mass of 255.563 g/mol and a monoisotopic mass of 254.003198 g/mol . The bicyclo[2.2.2]octene skeleton imposes significant steric constraints, with the oxabridge (2-oxa) introducing polarity to the otherwise hydrocarbon-dominated structure. The trichloromethyl (-CCl₃) group at position 3 contributes to both molecular weight and potential reactivity, while methyl groups at positions 1 and 4 enhance hydrophobicity.

Physicochemical Characteristics

PropertyInference/DataSource
Molecular Weight255.563 g/mol
PolarityModerate (due to oxabridge)
LogPEstimated ≥3 (hydrophobic)
StabilityLikely stable at RT

The absence of conjugated π-systems suggests limited UV-Vis absorbance in the visible range, making it unsuitable for optoelectronic applications without modification.

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